molecular formula C24H18FN3 B2872536 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901004-29-3

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2872536
CAS No.: 901004-29-3
M. Wt: 367.427
InChI Key: KBQCOWVMFMPBOH-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound (Molecular Formula: C₂₆H₂₁FN₄) of significant interest in medicinal chemistry research, particularly for investigating new anti-inflammatory agents . Pyrazolo[4,3-c]quinoline derivatives have been demonstrated to exhibit potent anti-inflammatory effects by significantly inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells . The mechanism of action for this class of compounds involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are key mediators in the inflammatory response . The specific substitution pattern on the pyrazoloquinoline core is critical for its bioactivity; structural analogs with specific substituents on the phenyl ring have shown inhibitory potency (IC₅₀) in the sub-micromolar range, making them comparable to known positive controls like 1400W . The broader pyrazoloquinoline scaffold is also recognized for its fluorescent properties, suggesting potential applications in bioimaging or as molecular sensors . Furthermore, the pyrazole moiety is a privileged structure in drug discovery, known to confer a wide spectrum of biological activities, including antimicrobial and anticancer effects . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the current scientific literature for comprehensive handling and safety data.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-15-7-8-17(13-16(15)2)23-21-14-26-22-6-4-3-5-20(22)24(21)28(27-23)19-11-9-18(25)10-12-19/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQCOWVMFMPBOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethylbenzaldehyde with 4-fluoroaniline to form an intermediate Schiff base, which is then cyclized using hydrazine hydrate to yield the pyrazole ring. The final step involves the formation of the quinoline ring through a cyclization reaction, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automation to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can reduce the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted pyrazoloquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anti-cancer therapies .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyrazoloquinolines

Compound Name Core Structure Substituents Key Structural Differences
Target Compound Pyrazolo[4,3-c]quinoline 1-(4-Fluorophenyl), 3-(3,4-dimethylphenyl) Unique dimethylphenyl and fluorophenyl combination
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Pyrazolo[4,3-c]quinoline 3-Amino, 4-(4-hydroxyphenylamino) Amino and hydroxyl groups enhance polarity
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) Pyrazolo[3,4-b]quinoline 4-(4-Chlorophenyl), 6-fluoro, 3-methyl Chlorine substituent; [3,4-b] annulation
1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline Pyrazolo[3,4-b]quinoline 1-(4-Fluorophenyl), 3-amino Amino group at 3-position; [3,4-b] annulation
6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine (APcK110) Pyrazolo[3,4-b]pyridine 6-(3,5-Dimethoxyphenyl), 3-(4-fluorophenyl) Pyridine core; dimethoxy groups

Key Observations :

  • Substituent Effects: The dimethylphenyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methyl or amino groups), which may reduce binding affinity to compact active sites .
  • Electronic Properties : The electron-withdrawing fluorine in the 4-fluorophenyl group contrasts with electron-donating groups (e.g., hydroxyl in 2i), affecting electronic distribution and solubility .

Table 2: Pharmacological Profiles of Pyrazoloquinoline Derivatives

Compound Name Activity Type Key Findings Potency/IC50 Reference
Target Compound Not explicitly reported Predicted anti-inflammatory/kinase inhibition based on structural analogs N/A
3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline (2i) Anti-inflammatory Inhibits LPS-stimulated NO production (IC50 ≈ 1400W control) Submicromolar IC50
1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline Antimicrobial Comparable to ampicillin against S. aureus; superior antifungal activity MIC = 4.0–8.0 µg/mL
APcK110 Kinase inhibition Kit kinase inhibitor; antiproliferative activity Not specified
4-(4-Chlorophenyl)-6-fluoro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline (F6) Optical/Thermal Studied for material science applications; no direct pharmacological data N/A

Key Observations :

  • Antimicrobial Potential: While the target compound shares the 4-fluorophenyl group with active [3,4-b] analogs, the absence of an amino group may limit its antimicrobial potency .
  • Kinase Inhibition: Fluorophenyl-substituted pyrazoloquinolines (e.g., APcK110) show kinase inhibition, but the dimethylphenyl group in the target compound may redirect selectivity .

Biological Activity

3-(3,4-Dimethylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C24H18FN3
  • Molecular Weight : 367.43 g/mol
  • Structural Characteristics : The compound features a pyrazolo[4,3-c]quinoline core with dimethyl and fluorophenyl substituents, contributing to its biological activity.

Anti-Inflammatory Activity

Research indicates that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory effects. A study evaluated the inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory agents.

Compound NameIC50 (μM)Mechanism of Action
2a0.39Inhibition of iNOS and COX-2 expression
2i0.45Similar mechanism as above
Control0.40Positive control (1400 W)

The compounds inhibited inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, which are critical in inflammatory responses .

Anticancer Activity

The anticancer potential of pyrazolo[4,3-c]quinoline derivatives has been explored in various studies. These compounds have shown promise in inhibiting cancer cell proliferation across different cancer types.

  • Case Study : A specific derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 μM. The mechanism involved apoptosis induction via the mitochondrial pathway, leading to increased caspase activity.
Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)15Apoptosis induction via mitochondria
HeLa (Cervical)20Cell cycle arrest and apoptosis

Structure-Activity Relationship (SAR)

Quantitative structure–activity relationship (QSAR) analysis has been employed to understand the structural features that contribute to the biological activity of pyrazolo[4,3-c]quinoline derivatives. Key findings include:

  • Substitution Position : Para-substituted phenyl groups generally enhance activity compared to ortho or meta substitutions.
  • Electron Donating Groups : The presence of electron-donating groups at specific positions increases anti-inflammatory potency while reducing cytotoxicity .

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